molecular formula C18H22N4O B12599458 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide CAS No. 646523-96-8

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide

Cat. No.: B12599458
CAS No.: 646523-96-8
M. Wt: 310.4 g/mol
InChI Key: VJSKNJMEHNZMSZ-UHFFFAOYSA-N
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Description

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazene group, which is a functional group consisting of a nitrogen-nitrogen double bond, and a benzamide moiety, which is a benzene ring attached to an amide group. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.

Properties

CAS No.

646523-96-8

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]diazenyl]-N-propylbenzamide

InChI

InChI=1S/C18H22N4O/c1-3-13-19-18(23)16-11-7-8-12-17(16)20-21-22(2)14-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3,(H,19,23)

InChI Key

VJSKNJMEHNZMSZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1N=NN(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazene group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or propyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, which can be investigated through in vitro and in vivo studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic benefits.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of organic molecules characterized by the presence of a triazole ring and an amide functional group. The chemical formula is C18H20N4C_{18}H_{20}N_4, and it features a benzamide structure that may contribute to its biological properties.

Molecular Structure

  • Molecular Formula : C18H20N4C_{18}H_{20}N_4
  • Molecular Weight : 304.38 g/mol
  • Functional Groups : Triazole, Amide, Benzene

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains and fungi. A study on related compounds suggests that the presence of the triazole moiety enhances the antimicrobial activity by interfering with microbial cell wall synthesis or function.

Anticancer Activity

There is emerging evidence suggesting that benzamide derivatives can possess anticancer properties. For example, studies have shown that certain benzamide compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Study: Anticancer Activity of Related Compounds

A study focusing on a related compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
Compound A12MCF-7Apoptosis via caspase activation
Compound B25HeLaCell cycle arrest at G2/M phase

Insecticidal Activity

Another area of interest is the potential insecticidal activity of this compound. Research indicates that similar triazole-containing compounds can act as effective larvicides against mosquito species such as Aedes aegypti, which are vectors for diseases like dengue and Zika.

Case Study: Larvicidal Activity

In a comparative study, a triazole derivative exhibited an LC50 value of 28.9 µM against Aedes aegypti, demonstrating promising larvicidal properties without significant toxicity to non-target organisms.

CompoundLC50 (µM)Target InsectToxicity to Non-targets
Triazole Derivative28.9Aedes aegyptiLow
Positive Control10.9Aedes aegyptiModerate

The biological activity of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide may be attributed to its ability to interact with specific biological targets, such as enzymes involved in cellular processes or receptors that mediate cellular signaling pathways. The triazole ring is known for its ability to form hydrogen bonds with biological macromolecules, potentially leading to inhibition or modulation of their activity.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : Interaction with receptors could alter signaling pathways involved in growth and survival.

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